molecular formula C7H8BFO3 B1307766 2-Fluoro-5-methoxyphenylboronic acid CAS No. 406482-19-7

2-Fluoro-5-methoxyphenylboronic acid

Cat. No.: B1307766
CAS No.: 406482-19-7
M. Wt: 169.95 g/mol
InChI Key: IPTZOWYBCLEBOE-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula FC6H3(OCH3)B(OH)2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound is transferred from boron to palladium in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of complex organic structures through the creation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the successful formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also performed in a suitable solvent under controlled temperature conditions . These factors can influence the efficiency and outcome of the reaction .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The interaction between this compound and palladium involves the transmetalation step, where the boronic acid transfers its organic group to the palladium complex . This interaction is crucial for the successful completion of the coupling reaction, making this compound an essential reagent in organic synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins . While specific studies on this compound are limited, it is likely that it shares similar cellular effects with other boronic acids.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with palladium catalysts during the Suzuki-Miyaura cross-coupling reaction. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium complex . This step is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may contribute to their biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but it may degrade when exposed to strong oxidizing agents . Long-term studies on the effects of this compound on cellular function are limited, but it is essential to consider potential degradation products and their impact on experimental outcomes.

Metabolic Pathways

Boronic acids can undergo metabolic transformations, including oxidation and conjugation reactions These metabolic processes can influence the compound’s activity and stability in biological systems

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Boronic acids can interact with transporters and binding proteins, which may influence their localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Boronic acids can be directed to specific cellular compartments through targeting signals and post-translational modifications These localization mechanisms can influence the compound’s activity and function within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxyphenylboronic acid typically involves the borylation of 2-fluoro-5-methoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-5-methoxyphenylboronic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-methoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can modulate the electronic properties of the phenyl ring, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(2-fluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTZOWYBCLEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400047
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406482-19-7
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406482-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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